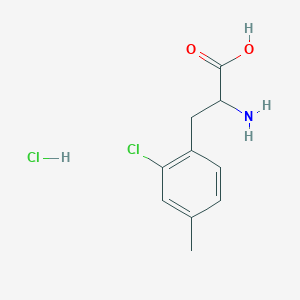

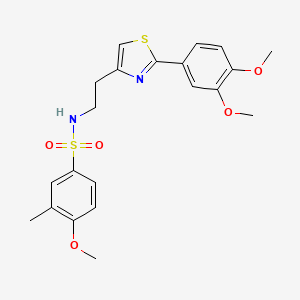

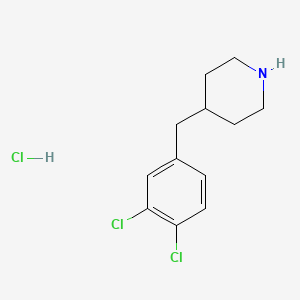

![molecular formula C25H22IN3O3 B2495108 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322259-38-0](/img/structure/B2495108.png)

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides to produce a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides. These compounds exhibit significant antimicrobial activity, demonstrating their potential for therapeutic applications (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class features nearly planar configurations, stabilized by various intramolecular and intermolecular interactions. These include hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds undergo reactions with aromatic amines to furnish a wide series of derivatives. The functionality of these compounds allows for diverse chemical transformations, making them valuable for synthetic chemistry applications (Zhuravel et al., 2005).

科学的研究の応用

Synthesis and Antimicrobial Activity

A significant application of compounds similar to the one is in the synthesis of antimicrobial agents. Zhuravel et al. (2005) prepared novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antibacterial and antifungal activities. These compounds displayed comparable or even better efficacy than standard drugs, with MIC values in the range of 12.5-25 micrograms/mL (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Convenient Synthesis of Substituted Pyridones

Zhuravel et al. (2005) also reported on the convenient synthesis of substituted 5-(Hydroxymethyl)-8-methyl-3-(4-phenylquinazolin-2-yl)-2H-pyrano[2,3-c]pyridin-2-ones, showcasing the versatility of these compounds in generating diverse molecular architectures through recyclization mechanisms. This work underscores the potential of such compounds in creating a broad range of biologically active molecules (Zhuravel, Kovalenko, Ivachtchenko, Chernykh, & Shinkarenko, 2005).

Novel Heterocyclic Compounds for Hypertensive Activity

Kumar and Mashelker (2007) synthesized novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety, aiming at better hypertensive activity. Their work illustrates the broad potential of this compound class in medicinal chemistry, particularly for cardiovascular diseases (Kumar & Mashelker, 2007).

Antihypertensive and Analgesic Properties

Further research into the medicinal potential of related compounds includes the study by Ukrainets et al. (2015), which focused on the methylation of the pyridine moiety to enhance analgesic properties. This modification led to increased biological activity, especially for para-substituted derivatives, highlighting the importance of structural modifications in drug design (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Potassium Channel Antagonists

Compounds within this class have also been explored as potassium channel antagonists. Finlay et al. (2008) designed a series of highly functionalized pyrano-[2,3b]-pyridines, with some showing sub-micromolar activity in blocking the I(Kur) channel. This application is crucial for developing new therapeutics for cardiac arrhythmias and other cardiovascular conditions (Finlay, Lloyd, Nyman, Conder, West, Levesque, Atwal, 2008).

特性

IUPAC Name |

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNVFIEDCCQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

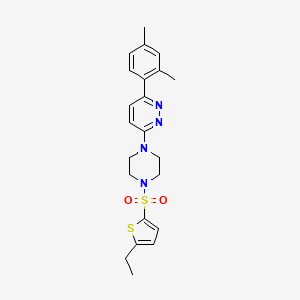

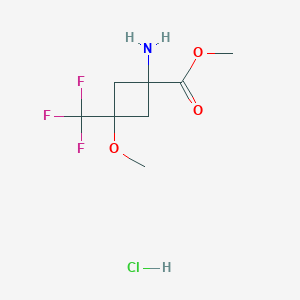

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

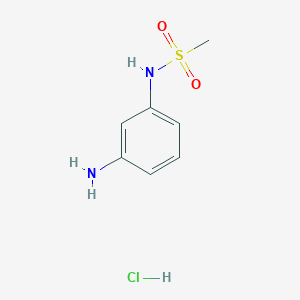

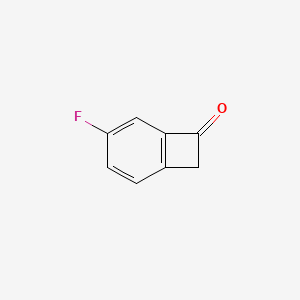

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

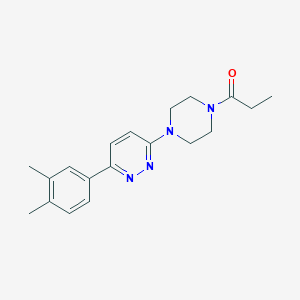

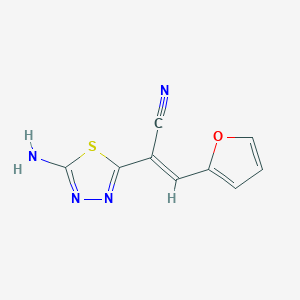

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)